N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide (CAS: 2034262-88-7) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a thiophene ring and substituted with a trifluoromethoxybenzamide group. Its molecular formula is C₁₈H₁₂F₃N₅O₂S, with a molecular weight of 419.4 g/mol (). The structure includes:
- A trifluoromethoxybenzamide group at the 3-position via a methylene linker, enhancing lipophilicity and bioavailability.
- A Smiles notation of O=C(NCc1nnc2ccc(-c3cccs3)nn12)c1cccc(OC(F)(F)F)c1 ().
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2S/c19-18(20,21)28-12-4-1-3-11(9-12)17(27)22-10-16-24-23-15-7-6-13(25-26(15)16)14-5-2-8-29-14/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKMTRFIRGLROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. The compound features a unique molecular structure that combines a triazolo-pyridazine scaffold with a trifluoromethoxy group, which is known to enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Features
The compound's structure can be broken down into several key components:
- Triazolo-Pyridazine Core : This core is associated with various biological activities such as antimicrobial and anticancer effects.
- Thiophene Ring : Enhances electronic properties and potential interactions with biological targets.
- Trifluoromethoxy Group : Known to improve the lipophilicity and metabolic stability of compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several domains:
- Antimicrobial Activity : Compounds containing the triazolo-pyridazine scaffold have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that similar compounds exhibit potent anticancer effects against specific cancer cell lines. For instance, derivatives have been reported to induce apoptosis in colon cancer cells by activating mitochondrial pathways.
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties in various assays.
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
- Induction of Apoptosis : In cancer cells, it triggers apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Functional Group Modifications : Subsequent reactions introduce the trifluoromethoxy group and other substituents to enhance biological activity.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide | Triazole-pyridazine core with trifluoromethoxy | Antimicrobial, Anticancer |
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Similar triazole-pyridazine core | Antimicrobial |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Contains thiadiazole | Anticancer |
Research Highlights
- A study demonstrated that derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- Another investigation found that certain triazole derivatives induced apoptosis in HT-29 colon cancer cells via mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Thiophene vs. Pyridine/Thiazole: Thiophene’s electron-rich structure may enhance binding to aromatic receptors, whereas pyridine/thiazole groups (e.g., in ) could favor hydrogen bonding .
Pharmacokinetic Implications: Compounds with extended alkyl chains (e.g., butanamide in ) exhibit higher solubility but reduced metabolic stability due to increased vulnerability to esterases .
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling a trifluoromethoxybenzoyl chloride to a triazolopyridazine intermediate, whereas ’s examples use trifluoroacetic acid for deprotection .
Research Findings and Limitations
- Activity Data: No direct pharmacological data (e.g., IC₅₀, EC₅₀) is available for the target compound in the provided evidence. However, structurally related analogs in –3 are often tested as kinase inhibitors (e.g., JAK2, ALK) or antimicrobial agents .
- Thermodynamic Properties : The absence of melting/boiling point data for the target compound limits solubility predictions.
Notes on Evidence and Further Research
- Evidence Gaps: No data on cytotoxicity, ADMET profiles, or in vivo efficacy was found.
- Recommendations: Synthesize analogs with varied substituents (e.g., replacing CF₃O with CN or NO₂) to modulate electronic effects. Conduct comparative in vitro assays (e.g., kinase panels) to validate structure-activity relationships.
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?
Methodological Answer: The compound’s core structure ([1,2,4]triazolo[4,3-b]pyridazine) is typically synthesized via cyclization of hydrazine derivatives with carbonyl-containing intermediates. Key steps include:
- Thiophene coupling : Reacting 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with thiophen-2-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce the thiophene moiety .
- Benzamide functionalization : The trifluoromethoxy benzamide group is added via nucleophilic substitution or amide coupling. For example, reacting the intermediate with 3-(trifluoromethoxy)benzoyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Yield optimization : Use of microwave-assisted synthesis or flow chemistry can improve yields (e.g., from 48% to ~70%) .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 48 | |
| Benzamide conjugation | DCM, Et₃N, RT, 12h | 62 | |
| Microwave-assisted | 100°C, 30 min | 71 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, trifluoromethoxy group at δ 4.3 ppm) .
- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 435.1) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (critical for SAR studies) .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (thiophene-H), δ 4.3 (OCH₃) | |
| HPLC-MS | Rt 1.65 min, [M+H]+ 435.1 |
Q. What preliminary biological activities have been reported?
Methodological Answer:
- Kinase inhibition : The triazolo-pyridazine scaffold shows activity against BRD4 (IC₅₀ = 86 nM in HeLa cells) .
- CYP450 interactions : Bioactivation studies in liver microsomes reveal species-dependent covalent binding (highest in rodents: 1100–1300 pmol/mg/h) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Use variable-temperature NMR to detect rotameric forms (common in flexible benzamide groups) .
- Isotopic labeling : Introduce ¹⁵N/¹³C labels to track ambiguous proton environments .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) .
Q. What strategies improve metabolic stability while retaining potency?
Methodological Answer:
Q. Table 3: SAR for Metabolic Stability
| Modification | Half-life (Human, h) | Potency (IC₅₀, nM) | Reference |
|---|---|---|---|
| Trifluoromethoxy | 2.5 | 86 | |
| Cyclopropyl | 4.1 | 92 |
Q. How can in vivo bioactivation risks be mitigated during preclinical development?
Methodological Answer:
- Glutathione trapping assays : Identify reactive metabolites (e.g., glutathione adducts at m/z 689.2) .
- CYP450 isoform profiling : Use recombinant enzymes (e.g., CYP3A4/1A2 inhibitors reduce covalent binding by 80%) .
- Alternative heterocycles : Replace the isothiazole ring with pyrazole to eliminate bioactivation .
Q. What computational tools predict binding modes to biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
